SR 142948

Description

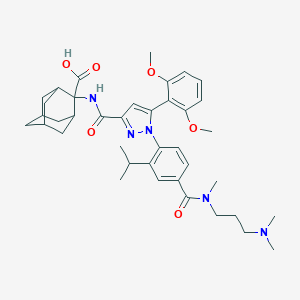

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-(2,6-dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N5O6/c1-23(2)29-21-26(37(46)43(5)15-9-14-42(3)4)12-13-31(29)44-32(35-33(49-6)10-8-11-34(35)50-7)22-30(41-44)36(45)40-39(38(47)48)27-17-24-16-25(19-27)20-28(39)18-24/h8,10-13,21-25,27-28H,9,14-20H2,1-7H3,(H,40,45)(H,47,48) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWULHXVBLMWCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(=O)N(C)CCCN(C)C)N2C(=CC(=N2)C(=O)NC3(C4CC5CC(C4)CC3C5)C(=O)O)C6=C(C=CC=C6OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415529 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

685.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184162-64-9 | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184162-64-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[[5-(2,6-Dimethoxyphenyl)-1-[4-[[[3-(dimethylamino)propyl]methylamino]carbonyl]-2-(1-methylethyl)phenyl]-1H-pyrazol-3-yl]carbonyl]amino]tricyclo[3.3.1.13,7]decane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SR-142948 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W59C8B2MZS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reactor Design for Acylation and Bromination

The critical hydrazine fragment (Compound 6) is synthesized via a two-stage continuous flow process (Scheme 1):

Stage 1: Acylation

-

Reactants: Isopropylbenzene derivative (7) + Chloroacetyl chloride

-

Conditions: Microfluidic mixing chip at <55°C

-

Flow rate: 3 mL/min

Stage 2: Bromination

-

Reactants: N-Bromosuccinimide (NBS) in dichloroethane

-

Thermal management: Sandwich-chip configuration transfers heat from exothermic acylation to prewarm bromination step

-

Residence time: 4 × 52 mL coils at 70°C

-

Quenching: In-line sodium sulfite wash with membrane separation

| Parameter | Acylation | Bromination |

|---|---|---|

| Temperature (°C) | <55 | 70 |

| Residence Time (min) | 2.3 | 18.4 |

| Throughput (kg/day) | 1.65 | 1.62 |

Table 1: Comparative metrics for acylation/bromination stages

Sonogashira Coupling Under Continuous Flow

The pyrazole core is functionalized via microwave-optimized Sonogashira reaction translated to flow:

Key Parameters

-

Catalyst: Pd(OAc)₂/PPh₃/CuBr (0.5 mol%)

-

Base: Tetramethylguanidine (TMG, 2 equiv)

-

Solvent: Methanol at 100°C

-

Pressure: 250 psi back-pressure regulator

-

Stream A: Aryl bromide (2.5 M) + TMG + CuBr

-

Stream B: Propargyl alcohol (3 M) + Pd catalyst

-

Mixing: T-piece junction → 104 mL coil reactor

Ozonolysis and Oxidative Cleavage Optimization

Continuous Ozonolysis Reactor Design

The alkyne intermediate undergoes fragmentation in a gas-liquid flow reactor:

-

Ozone concentration: 10% w/w in O₂

-

Reactor type: Wavy annular flow design

-

Temperature: -10°C to 25°C (controls product distribution)

| Condition | Conversion | 13:14 Ratio |

|---|---|---|

| -10°C, 1 M | 87% | 4.2:1 |

| 25°C, 0.5 M | 92% | 1.8:1 |

| 25°C, 1 M + H₂O₂ | 95% | 8.7:1 |

Table 2: Temperature/concentration effects on ozonolysis

Purification and Scalability Enhancements

In-Line Scavenging System

Post-reaction streams are purified via sequential resin columns:

-

Ambersep 900 OH: Neutralizes TMG·HBr salts

-

QP-SA sulfonic acid resin: Removes excess TMG

Kilogram-Scale Production Metrics

The integrated flow process achieves:

-

Total runtime: 327 h (13.6 days)

-

Hydrazine 6 produced: 9.4 kg

-

Average yield per step: 91.2%

Comparative Analysis of Synthetic Approaches

Flow vs Batch Methodologies

Advantages of Flow Chemistry

-

Thermal control: Prevents decomposition of heat-sensitive intermediates

-

Safety: Contains exothermic reactions (ΔT = 42°C in bromination)

-

Scalability: Direct 1000× scale-up from mg to kg without reoptimization

Limitations

Chemical Reactions Analysis

Types of Reactions

2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemical Profile

- IUPAC Name : 2-[(5-(2,6-dimethoxyphenyl)-1-(4-(N-(3-dimethylaminopropyl)-N-methylcarbamoyl)-2-isopropylphenyl)-1H-pyrazole-3-carbonyl)-amino)-adamantane-2-carboxylic acid]

- Molecular Formula : C₃₉H₅₁N₅O₆

- Molar Mass : 685.87 g/mol

- CAS Number : 150123-82-0

Neuropharmacology

SR 142948 has been extensively used to study the role of neurotensin in modulating dopaminergic signaling. In animal models, it has been shown to block the effects of stimulant drugs like MDMA and amphetamines, thereby providing insights into the mechanisms underlying drug addiction and withdrawal symptoms .

Case Study:

A study demonstrated that this compound effectively attenuated amphetamine-induced hyperactivity in mice, suggesting its potential as a therapeutic agent for managing stimulant abuse .

Gastroenterology

Research has utilized this compound to investigate the role of neurotensin in gastrointestinal motility. The compound has been shown to competitively antagonize neurotensin responses in colonic smooth muscle strips, providing evidence for its application in studying gut motility disorders .

Data Table: Effects of this compound on Colonic Responses

| Concentration (nM) | Response (Transverse Colon) | Response (Distal Colon) |

|---|---|---|

| 10 | 70% | 55% |

| 100 | Competitive Antagonism | Competitive Antagonism |

Cardiovascular Research

This compound has been applied in studies examining its effects on cardiovascular responses mediated by neurotensin. For instance, it was observed that blocking NTS1 receptors with this compound reduced cardiorespiratory effects in experimental models .

Pharmacokinetics and Efficacy

This compound exhibits high affinity for neurotensin receptors with IC50 values ranging from 0.32 to 3.96 nM, indicating its potency as an antagonist. Its pharmacokinetic profile suggests effective oral bioavailability and a prolonged duration of action, making it suitable for various experimental applications .

Mechanism of Action

The mechanism of action of 2-[[5-(2,6-Dimethoxyphenyl)-1-[4-[3-(dimethylamino)propyl-methylcarbamoyl]-2-propan-2-ylphenyl]pyrazole-3-carbonyl]amino]adamantane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1 : Comparative Receptor Binding and Functional Antagonism

| Compound | NT1 IC50 (nM) | NT2 IC50 (nM) | Oral Bioavailability | Brain Penetration |

|---|---|---|---|---|

| This compound | 1.19 | 3.96 | Yes | Yes |

| SR 48692 | 3.0 | 60–300 | Yes | Moderate |

| Levocabastine | >1,000 | 500 (rodent) | No | No |

Notes

- Contradictions : this compound’s inability to reverse NT-induced proliferation in certain cancers (e.g., HT-29 cells) suggests receptor heterogeneity or off-target signaling .

- Species Variability : Human NT2 receptors exhibit lower levocabastine affinity than rodent receptors, complicating cross-species extrapolation .

- Therapeutic Potential: this compound’s broad receptor coverage supports its use in schizophrenia (via dopamine modulation) and irritable bowel syndrome (via gut motility regulation) .

Biological Activity

SR 142948, also known as SR 142948A, is a selective antagonist of neurotensin receptors (NTSR1 and NTSR2). This compound has been studied extensively for its biological activity, particularly in the context of neuropharmacology and its effects on various behavioral paradigms. This article reviews the biological activity of this compound, including its mechanisms of action, effects on drug-induced behaviors, and implications for therapeutic applications.

Neurotensin Receptor Antagonism

this compound acts primarily by blocking neurotensin receptors, which are involved in various neurological processes, including modulation of dopamine pathways. Neurotensin is a neuropeptide that influences dopaminergic signaling in the brain, particularly in regions such as the ventral tegmental area (VTA) and striatum. By inhibiting these receptors, this compound can alter dopaminergic activity and related behaviors.

Effects on Drug-Induced Behavior

1. Influence on MDMA-Induced Activity

Research has demonstrated that this compound administration can significantly inhibit locomotor activity induced by MDMA (Ecstasy). In a study involving mice, acute treatment with this compound resulted in reduced locomotor responses to MDMA, indicating that the neurotensinergic system plays a role in MDMA-induced behaviors. Notably, while this compound did not affect the acquisition of conditioned place preference (CPP) for MDMA, it abolished the expression of this behavior during testing .

2. Impact on Methamphetamine Self-Administration

In another study focusing on methamphetamine (METH), microinfusions of this compound into the VTA resulted in decreased METH self-administration among treated mice. The antagonist not only reduced the number of infusions taken but also affected drug-seeking behavior during extinction and cue-induced reinstatement tests. This suggests that neurotensin plays a critical role in the reinforcing effects of METH .

Research Findings and Data Tables

The following table summarizes key findings from studies involving this compound:

Case Studies

Case Study: Neurotensin's Role in Antipsychotic Drug Response

In studies examining the interaction between this compound and antipsychotic drugs (APDs), it was found that co-administration with haloperidol attenuated Fos expression in certain brain regions, whereas it increased Fos expression when combined with olanzapine. This differential effect suggests that neurotensin may modulate the efficacy and side effects of antipsychotic medications, potentially guiding therapeutic strategies for managing schizophrenia .

Q & A

Q. What is the mechanistic basis of SR 142948 as a neurotensin receptor (NTR) antagonist, and how is its receptor specificity quantified?

this compound is a non-peptide competitive antagonist with high selectivity for NTR1 receptors. Its specificity is quantified via IC50 values: 1.19 nM (h-NTR1-CHO cells), 0.32 nM (HT-29 cells), and 3.96 nM (adult rat brain membranes) . Competitive antagonism is demonstrated using Schild plot analysis, with pA2 values of 8.71 and 8.45 in human transverse and distal colon tissues, respectively . Researchers should validate receptor binding using radioligand displacement assays and functional in vitro models (e.g., NT-induced contractions in colon smooth muscle).

Q. What experimental models are appropriate for studying this compound's effects on gastrointestinal motility?

Human colonic smooth muscle strips (transverse/distal colon) are optimal for in vitro studies, as they retain regional receptor heterogeneity and NT-induced contractile responses . For in vivo models, rodent studies assessing NT-mediated thermoregulation, analgesia, or turning behavior are recommended, given this compound's blood-brain barrier permeability . Ensure protocols include controls for neuronal interference (e.g., atropine for muscarinic receptors, tetrodotoxin for neuronal activity) .

Q. How do researchers distinguish between neuronal and non-neuronal NT receptors when using this compound?

Pre-treat tissues with tetrodotoxin (1 µM) to block neuronal activity. Persistent NT-induced contractions in human colon strips after tetrodotoxin exposure confirm non-neuronal NTR1 involvement, as shown in transverse colon studies . Pair this with RT-PCR to detect NT1 receptor transcripts in target tissues .

Q. What methodological considerations are critical for in vitro vs. in vivo studies with this compound?

In vitro: Use concentration-response curves (0.1–100 nM NT) with this compound (10 nM–1 µM) to calculate pA2 values. Include Schild regression to confirm competitive antagonism . In vivo: Administer this compound intraperitoneally (1–10 mg/kg) 30 minutes before NT challenges. Monitor behavioral or physiological endpoints (e.g., body temperature, analgesia assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported dual role as an antagonist and partial agonist?

Receptor heterogeneity (e.g., NT1 vs. NT2 subtypes) and species-specific responses may explain dual effects. For example, this compound exhibits competitive antagonism in human colon NT1 receptors but may act as an agonist in NT2-rich tissues . Use RT-PCR to confirm receptor subtype expression (e.g., absence of NT2 transcripts in human colon ) and perform cross-species comparisons (human vs. rodent tissues) to isolate context-dependent effects.

Q. What experimental designs are needed to assess this compound's role in receptor heterodimerization or cross-talk with other signaling pathways?

Co-immunoprecipitation or proximity ligation assays (PLA) can detect NTR1 interactions with co-expressed receptors (e.g., EGFR in cancer models ). Combine this compound treatment with inhibitors of downstream pathways (e.g., PLC/PKC blockers) to map NT-mediated signaling cascades. In HT-29 cells, measure this compound's inhibition of NT-induced inositol monophosphate formation to quantify pathway-specific effects .

Q. How should researchers address discrepancies in this compound's affinity across different tissue preparations?

Regional receptor density and experimental conditions (e.g., extracellular pH, cell density) influence affinity. For example, NT1 receptor expression varies between transverse (EC50 = 3.6 nM) and distal colon (EC50 = 7.5 nM) . Standardize tissue sourcing, pretreatment protocols, and buffer conditions. Use RT-PCR or Western blotting to correlate functional responses with receptor expression levels .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.